molecular formula C8H7NO5 B1331472 2-Methoxy-5-nitrobenzoic acid CAS No. 40751-89-1

2-Methoxy-5-nitrobenzoic acid

Cat. No. B1331472
CAS RN: 40751-89-1
M. Wt: 197.14 g/mol
InChI Key: CVZUPRDSNNBZLH-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzoic acid is a chemical compound that is part of the benzofuran and benzoic acid families. It is characterized by a methoxy group and a nitro group attached to a benzene ring, which is further connected to a carboxylic acid group. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-methoxy-5-nitrobenzoic acid involves various chemical reactions. For instance, the Knoevenagel reaction has been used to synthesize derivatives like 3-methoxy-5-nitrocinnamic acid, which can be further transformed into other complex structures . Additionally, the Perkin cyclization of related alkoxyphenoxyalkanoic acids has been employed to create 2-alkyl-7-methoxy-5-nitrobenzo[b]furans . These methods highlight the versatility of synthetic approaches for creating compounds with similar functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-methoxy-5-nitrobenzoic acid has been elucidated using spectroscopic methods. For example, tris(2-methoxy-5-bromophenyl)antimony bis(2-nitrobenzoate) was characterized by X-ray diffraction, revealing a distorted trigonal bipyramidal coordination around the antimony atom . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 2-methoxy-5-nitrobenzoic acid and its derivatives are diverse. The reduction of the nitro group in 2-methoxy-5-nitrobenzoic acid has been studied using different reducing agents, with varying degrees of byproduct formation . Moreover, the hydrolysis of 2-methoxy-1-methylbenzimidazoles, including a 5-nitro derivative, has been investigated, revealing multiple reaction pathways . These studies demonstrate the complex reactivity of nitroaromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-5-nitrobenzoic acid derivatives are influenced by their molecular structure. For instance, the presence of methoxy and nitro groups can affect the acidity, solubility, and reactivity of these compounds. The synthesis and characterization of various derivatives, such as those with antimicrobial and antioxidant properties, provide insights into the relationship between structure and function .

Relevant Case Studies

Several case studies have explored the applications of 2-methoxy-5-nitrobenzoic acid derivatives. For example, derivatives have been synthesized for their potential antimicrobial and antioxidant activities, with some showing promising results in biological assays . Additionally, the synthesis of chromones and 4-hydroxyquinolines from related compounds demonstrates the utility of these derivatives in producing biologically active molecules .

Scientific Research Applications

  • Scientific Field: Environmental Science

    • Application : 5-Methoxy-2-nitrobenzoic acid has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .
    • Methods of Application : This involves the use of microbial organisms to break down cypermethrin, resulting in the production of 5-Methoxy-2-nitrobenzoic acid .
    • Results or Outcomes : This research could help in understanding the environmental fate and impact of cypermethrin .
  • Scientific Field: Medicinal Chemistry

    • Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of Cathepsin S inhibitors with antitumor applications .
    • Methods of Application : This involves the use of 5-Methoxy-2-nitrobenzoic acid in the synthesis of Cathepsin S inhibitors .
    • Results or Outcomes : The synthesis of these inhibitors could potentially lead to the development of new treatments for cancer .
  • Scientific Field: Neuropharmacology

    • Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of dictyoquinazol A, a neuroprotective compound .
    • Methods of Application : The compound is used as a starting material in the chemical synthesis of dictyoquinazol A .
    • Results or Outcomes : The synthesis of dictyoquinazol A could potentially lead to the development of new treatments for neurodegenerative diseases .
  • Scientific Field: Organic Chemistry

    • Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of 5-methoxyantranilic acid by catalytic reduction .
    • Methods of Application : The compound is used as a starting material in the chemical synthesis of 5-methoxyantranilic acid .
    • Results or Outcomes : The synthesis of 5-methoxyantranilic acid could potentially lead to the development of new organic compounds .
  • Scientific Field: Medicinal Chemistry

    • Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of pyrrolobenzodiazepines .
    • Methods of Application : The compound is used as a starting material in the chemical synthesis of pyrrolobenzodiazepines .
    • Results or Outcomes : The synthesis of pyrrolobenzodiazepines could potentially lead to the development of new treatments for various diseases .
  • Scientific Field: Organic Chemistry

    • Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of N-phenylethyl-2-nitrobenzamides .
    • Methods of Application : The compound is used as a starting material in the chemical synthesis of N-phenylethyl-2-nitrobenzamides .
    • Results or Outcomes : The synthesis of N-phenylethyl-2-nitrobenzamides could potentially lead to the development of new organic compounds .
  • Scientific Field: Medicinal Chemistry

    • Application : 5-Methoxy-2-nitrobenzoic acid is used in the synthesis of 2-aminocombretastatin derivatives with potential as antimitotic agents .
    • Methods of Application : This involves the use of 5-Methoxy-2-nitrobenzoic acid in the synthesis of 2-aminocombretastatin derivatives .
    • Results or Outcomes : The synthesis of these derivatives could potentially lead to the development of new treatments for various diseases .

Safety And Hazards

2-Methoxy-5-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The search results do not provide specific information about the future directions of 2-Methoxy-5-nitrobenzoic acid .

Relevant Papers The search results do not provide specific papers related to 2-Methoxy-5-nitrobenzoic acid .

properties

IUPAC Name

2-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUPRDSNNBZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300904
Record name 2-Methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitrobenzoic acid

CAS RN

40751-89-1
Record name 2-Methoxy-5-nitrobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-nitrobenzoic acid
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Record name 40751-89-1
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Record name 2-Methoxy-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitrobenzoic acid (3.0 g, 0.14 mol) in methanol (500 mL) was added sodium methoxide (28.1 g, 0.520 mol). The reaction mass was refluxed for 15 h. Excess of solvent was removed under vacuum and the reaction mass was diluted with water and acidified with dilute HCl to obtain solid which was filtered off to afford 25.0 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.96 (s, 3H), 7.36 (d, J=9.3 Hz, 1H), 8.37 (d, J=9.0 Hz, 1H), 8.45 (s, 1H), 13.32 (br s, 1H)); MS (m/z): 198.25 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
R Fukai, X Zheng, K Motoshima, A Tai… - …, 2011 - Wiley Online Library
… 2-Methoxy-5-nitrobenzoic acid (12 b): A mixture of 5-nitrosalicylic acid (20 mmol), MeOH (50 mL) and conc. H 2 SO 4 (1 mL) was stirred at reflux for 21 h. After cooling to room …
EP Gamson - 1970 - search.proquest.com
… 2-Methoxy-5-nitrobenzoic acid (VII). This compound was … 2-Methoxy-5-nitrobenzoic acid methyl ester (Vin). To a … a possible hydrolysis product, 2-methoxy-5nitrobenzoic acid, were run …
Number of citations: 2 search.proquest.com
A Morrison, TPC Mulholland - Journal of the Chemical Society …, 1958 - pubs.rsc.org
The starting material, 5-methoxy-2-nitrotoluene, is most easily prepared by nitrating m-methoxytoluene. 2 The scale of the reaction could be increased safely without much fall in yield …
Number of citations: 3 pubs.rsc.org
Y Wang, X Wang, X Chen, X Liu - Archiv der Pharmazie, 2019 - Wiley Online Library
… 2-Methoxy-5-nitrobenzoic acid 3 was synthesized by reacting 2-methoxybenzoic acid 2 with nitration mixture. Compound 3 was acylated with thionyl chloride to give 2-methoxy-5-…
Number of citations: 4 onlinelibrary.wiley.com
J Miller, VA Williams - Journal of the American Chemical Society, 1954 - ACS Publications
… of OMe- was consumed per mole of ArCl reacted, and that the product isolated direct from the reaction mixture by cold aqueous acidification was pure 2-methoxy-5-nitrobenzoic acid. In …
Number of citations: 9 pubs.acs.org
L Liu, X Liu, G Chen, K Qiu - Letters in Drug Design & Discovery, 2019 - ingentaconnect.com
… Recrystallization from ethyl acetate to obtain 2.4 g 2methoxy-5-nitrobenzoic acid as white … (100mL) equipped with a magnetic stirrer, 2-methoxy-5-nitrobenzoic acid (1.1g, 5.6mmol) was …
Number of citations: 0 www.ingentaconnect.com
DS Tarbell, VP Wystrach - Journal of the American Chemical …, 1943 - ACS Publications
… 2-methoxy-5-nitrobenzoic acid (XIV) instead of XI. The benzyl group originally on the ether oxygen had been exchanged for a methyl group underthe influence of the methanolic potash.…
Number of citations: 7 pubs.acs.org
ML Bender, FJ Kezdy, B Zerner - Journal of the American …, 1963 - ACS Publications
… The synthesis of 2-methoxy 5-nitrobenzoic acid is not straightforward. Earlier attempts to … After filtration, the methyl ester of 2-methoxy-5-nitrobenzoic acid crystallized from the filtrate; …
Number of citations: 85 pubs.acs.org
S Seko, K Miyake, N Kawamura - Journal of the Chemical Society …, 1999 - pubs.rsc.org
… Purification by recrystallization (EtOH) afforded 2-methoxy-5-nitrobenzoic acid 21g31 (3.67 g, 59%) as a pale yellow crystalline solid; δH (270 MHz; CDCl3) 4.04 (3H, s), 7.18 (1H, d, J …
Number of citations: 46 pubs.rsc.org
T De Paulis, A Janowsky, RM Kessler… - Journal of medicinal …, 1988 - ACS Publications
… 2-Methoxy-5-nitrobenzoic Acid (15). Method A. Methyl 2-methoxybenzoate (31 g, 0.19 mol) was slowly mixed with an ice-cooled solutionof concentrated H2S04 (100 mL), and a mixture …
Number of citations: 49 pubs.acs.org

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